

physical and chemical properties of Benzo[b]thiophene-7-carbonitrile

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Compound of Interest

Compound Name: Benzo[b]thiophene-7-carbonitrile

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In-depth Technical Guide to Benzo[b]thiophene-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Benzo[b]thiophene-7-carbonitrile**, a key intermediate in the synthesis of various biologically active molecules. This document collates available data on its synthesis, characterization, and potential applications to support ongoing research and development efforts.

Core Physical and Chemical Properties

Benzo[b]thiophene-7-carbonitrile is a solid organic compound with the molecular formula C_9H_5NS and a molecular weight of 159.21 g/mol. While comprehensive peer-reviewed data on all its physical properties remains limited, information from commercial suppliers provides valuable initial parameters.

Property	Value	Source
Molecular Formula	C ₉ H ₅ NS	N/A
Molecular Weight	159.21 g/mol	N/A
Melting Point	67.5 °C	Commercial Supplier Data
Boiling Point	312.7 °C at 760 mmHg	Commercial Supplier Data
Flash Point	142.9 °C	Commercial Supplier Data
Solubility	Data not available	N/A

Synthesis and Experimental Protocols

The primary synthetic route to **Benzo[b]thiophene-7-carbonitrile** involves the cyanation of a 7-halo-benzo[b]thiophene precursor. A detailed experimental protocol for this transformation has been described in the patent literature, specifically outlining the conversion of 7-bromobenzo[b]thiophene.

Protocol: Palladium-Catalyzed Cyanation of 7-Bromobenzo[b]thiophene[1]

This procedure details the synthesis of **Benzo[b]thiophene-7-carbonitrile** from 7-bromobenzo[b]thiophene using a palladium-catalyzed cyanation reaction.

Materials:

- 7-bromobenzo[b]thiophene (40 g, 0.19 mol)
- Zinc cyanide (Zn(CN)₂) (16 g, 0.132 mol)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 g)
- N,N-Dimethylformamide (DMF) (800 mL)
- Argon (Ar) atmosphere

Procedure:

- Under an Argon atmosphere, a mixture of 7-bromobenzo[b]thiophene, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0) is prepared in DMF.
- The reaction mixture is stirred at a temperature of 90-100 °C for 3 hours.
- After the reaction is complete, the solution is cooled to room temperature (30 °C).
- The cooled reaction mixture is then filtered to remove any insoluble materials.

This protocol provides a direct method for obtaining **Benzo[b]thiophene-7-carbonitrile**. Further purification of the filtrate would be necessary to isolate the final product, typically involving extraction and chromatographic techniques.

Spectroscopic Characterization

Detailed spectroscopic data for the isolated **Benzo[b]thiophene-7-carbonitrile** is not readily available in the public domain. However, ¹H NMR data for derivatives containing the **Benzo[b]thiophene-7-carbonitrile** core has been reported in patent literature, offering insights into the expected chemical shifts of the aromatic protons.

¹H NMR Data for a **Benzo[b]thiophene-7-carbonitrile** Derivative:[2]

- Solvent: CDCl₃
- Frequency: 400 MHz
- Chemical Shifts (δ) in ppm (Coupling Constant (J) in Hz): 8.22 (d, J = 8.4 Hz, 2H), 7.93 (d, J = 8.4 Hz, 2H), 7.73 (d, J = 5.5 Hz, 1H), 7.68 (d, J = 8.2 Hz, 1H), 7.55 (d, J = 5.5 Hz, 1H), 6.63 (d, J = 8.2 Hz, 1H).

¹H NMR Data for another **Benzo[b]thiophene-7-carbonitrile** Derivative:[3]

- Solvent: Acetone-d₆
- Frequency: 400 MHz
- Chemical Shifts (δ) in ppm (Coupling Constant (J) in Hz): 8.03 (dd, J=5.3, 8.8 Hz, 2H), 7.84 (d, J=5.6 Hz, 1H), 7.71 (d, J=5.6 Hz, 1H), 7.64 (d, J=8.2 Hz, 1H), 7.32 (t, J=8.8 Hz, 2H), 6.86

(d, J=8.2 Hz, 1H).

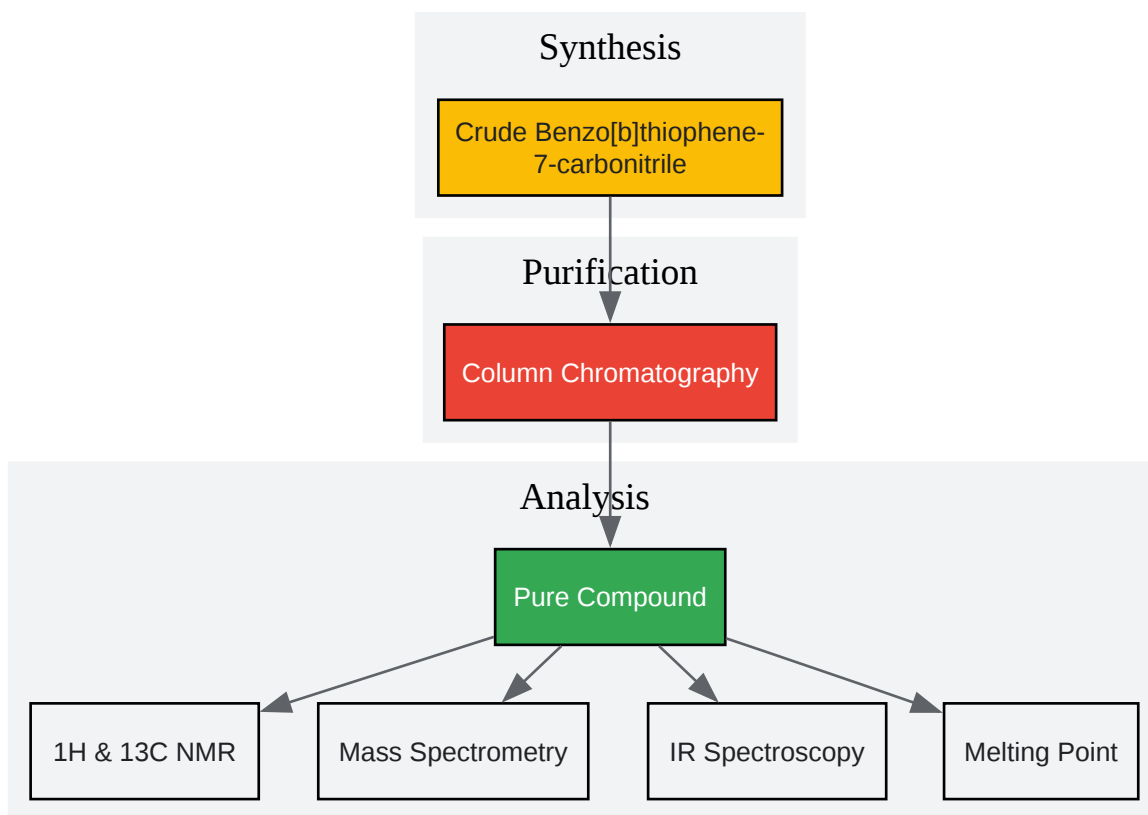
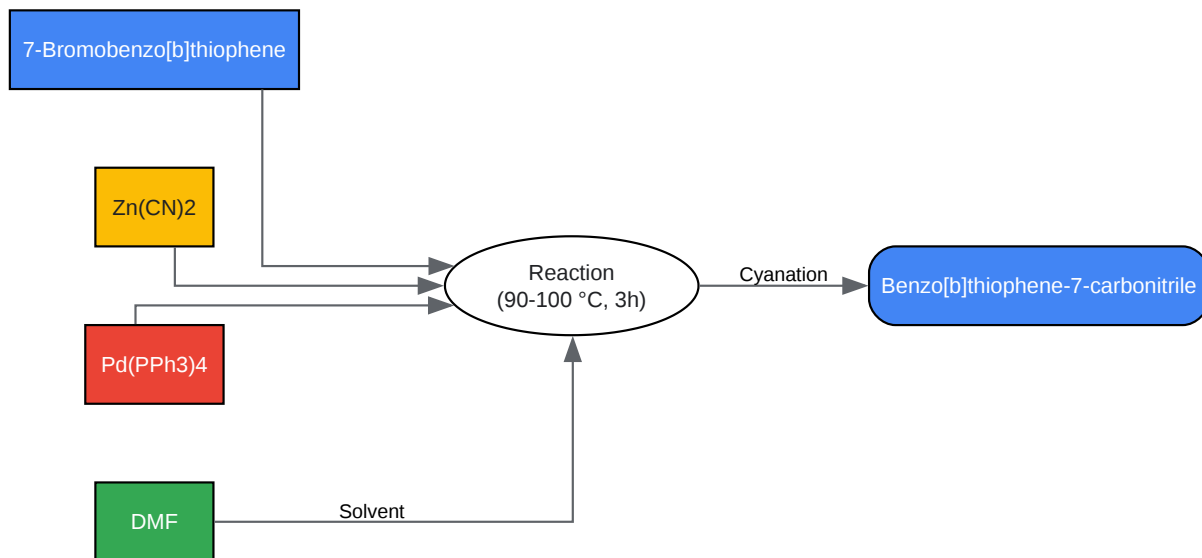
It is important to note that these spectra are of larger molecules containing the **Benzo[b]thiophene-7-carbonitrile** moiety, and thus the chemical shifts may be influenced by the other substituents.

Biological Activity and Potential Applications

Benzo[b]thiophene-7-carbonitrile is a key intermediate in the synthesis of selective androgen receptor modulators (SARMs).[2][4] SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (producing male characteristics) effects. The specific biological activity of **Benzo[b]thiophene-7-carbonitrile** itself has not been extensively characterized. However, its role as a precursor to potent bioactive molecules highlights its importance in medicinal chemistry and drug discovery. The broader class of benzothiophene derivatives is known to exhibit a wide range of pharmacological activities.[5]

Experimental and Logical Workflow Diagrams

Diagram 1: Synthetic Pathway to **Benzo[b]thiophene-7-carbonitrile**



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